molecular formula C41H38O11 B12105326 [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate

[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate

Cat. No.: B12105326
M. Wt: 706.7 g/mol
InChI Key: UHSAODFMAFXSFG-UHFFFAOYSA-N
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Description

4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside is a synthetic compound used primarily in biochemical research. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. This compound is often utilized as a substrate in enzymatic assays to study the activity of various glycosidases, particularly beta-glucosidases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside typically involves multiple steps. The starting material, 4-methylumbelliferone, undergoes glycosylation with a protected glucose derivative. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the glycosylation reaction. The intermediate product is then subjected to acetylation and tritylation to protect the hydroxyl groups, resulting in the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of 4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which exhibits strong fluorescence. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are the glycosidic bonds within the compound, and the pathway involves the enzymatic hydrolysis reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside is unique due to its multiple protective groups, which make it more stable and allow for selective deprotection. This stability is advantageous in complex biochemical assays where controlled hydrolysis is required .

Properties

Molecular Formula

C41H38O11

Molecular Weight

706.7 g/mol

IUPAC Name

[4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C41H38O11/c1-25-22-36(45)51-34-23-32(20-21-33(25)34)50-40-39(49-28(4)44)38(48-27(3)43)37(47-26(2)42)35(52-40)24-46-41(29-14-8-5-9-15-29,30-16-10-6-11-17-30)31-18-12-7-13-19-31/h5-23,35,37-40H,24H2,1-4H3

InChI Key

UHSAODFMAFXSFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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